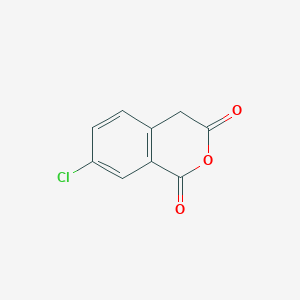
7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the reaction of 7-chloro-4-hydroxycoumarin with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-4-carboxylic acid.
Reduction: Reduction reactions can convert the compound into 7-chloro-3,4-dihydro-1H-2-benzopyran-1-ol.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound-4-carboxylic acid.
Reduction: 7-Chloro-3,4-dihydro-1H-2-benzopyran-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and fragrances.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydroxycoumarin: A precursor in the synthesis of 7-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione.
7-Chloro-3,4-dihydro-1H-2-benzopyran-1-ol: A reduction product of the compound.
This compound-4-carboxylic acid: An oxidation product of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and carbonyl functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
Molecular Formula |
C9H5ClO3 |
|---|---|
Molecular Weight |
196.58 g/mol |
IUPAC Name |
7-chloro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H5ClO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 |
InChI Key |
HGXIBOLLFQZJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


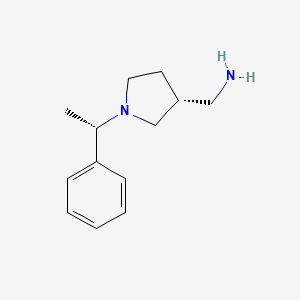
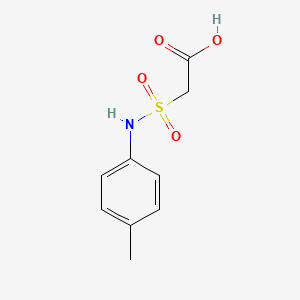
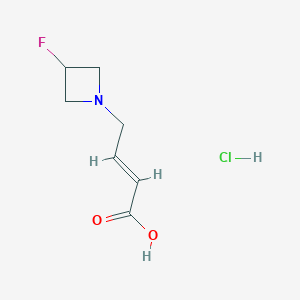

![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
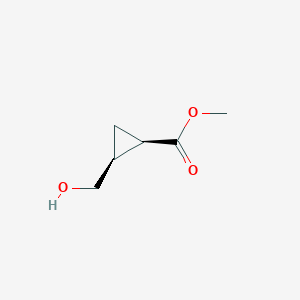
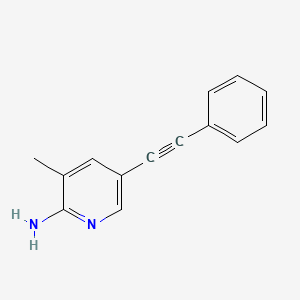
![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
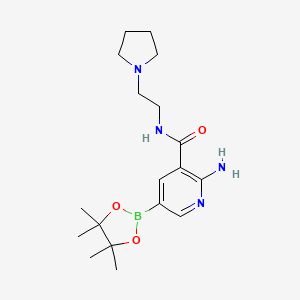
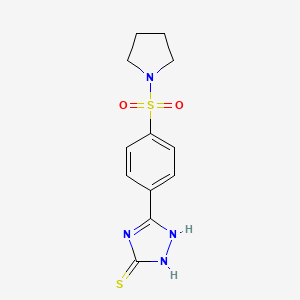
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
